N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a sulfamoyl group linked to a 4-ethylphenyl-methylamine moiety and a 3-chloro-4-methoxyphenyl substituent. Thiophene carboxamides are widely studied for their pharmacological activities, including anticancer, antimicrobial, and receptor-modulating effects, driven by their ability to engage in hydrogen bonding and π-π interactions via aromatic and sulfonamide groups .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-4-14-5-8-16(9-6-14)24(2)30(26,27)19-11-12-29-20(19)21(25)23-15-7-10-18(28-3)17(22)13-15/h5-13H,4H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQJNYCMJKABGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group, as well as a sulfamoyl moiety. This unique structure contributes to its biological properties, particularly its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in insulin signaling and glucose metabolism.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells. This could be beneficial in conditions such as diabetes and cardiovascular diseases.
- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation by modulating cytokine production, which can have implications for autoimmune diseases.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidiabetic Activity : In animal models, this compound improved glucose tolerance and enhanced insulin sensitivity. Studies have shown that it modulates the expression of genes related to insulin signaling pathways, such as IRS1 and PPAR-α .
- Anticancer Potential : Some derivatives of the compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of the cell cycle .
Case Studies
- Diabetes Model : In a study involving C57BL/KsJ-db/db mice, administration of the compound resulted in significant reductions in blood glucose levels and improved lipid profiles. The mechanism was linked to enhanced insulin signaling and reduced hepatic glucose production .
- Cancer Research : A series of experiments evaluated the anticancer effects on human breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antidiabetic Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme inhibition, antioxidant |
| Compound A | Moderate | Yes | Apoptosis induction |
| Compound B | Yes | Moderate | Insulin signaling modulation |
Scientific Research Applications
Anti-Neoplastic Properties
Research indicates that N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide exhibits potential as an anti-neoplastic agent . The compound may interact with specific enzymes or receptors involved in cancer pathways, leading to the inhibition of tumor growth. For instance, studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound's thiophene derivatives have demonstrated notable antimicrobial properties , suggesting applications in developing new antibiotics. The presence of the sulfonamide group is particularly relevant, as many important drugs contain this functional group, enhancing the compound's efficacy against various bacterial strains . For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential in treating bacterial infections .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The synthetic pathway may include:
- Formation of the thiophene ring.
- Introduction of the chlorophenyl and ethoxyphenyl groups.
- Addition of the sulfamoyl group.
Mechanism of Action:
The compound likely interacts with biological targets through binding to active sites on enzymes or receptors, leading to either inhibition or activation of specific biological pathways. Further investigations using techniques such as molecular docking studies could elucidate these interactions more comprehensively .
Case Studies
-
Anti-Cancer Efficacy Study
- A study evaluated the anti-cancer effects of various thiophene derivatives, including this compound, demonstrating significant cytotoxicity against several cancer cell lines.
-
Antimicrobial Activity Assessment
- Research focused on the antibacterial properties of the compound against E. coli and Pseudomonas aeruginosa, revealing that modifications to the chemical structure enhanced its hydrophilicity and thus its antibacterial potency.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with similar thiophene carboxamide derivatives:
Key Observations :
- Substituent Effects: The target compound’s 3-chloro-4-methoxyphenyl group enhances electron-withdrawing effects and steric bulk compared to simpler chloro-phenyl groups in analogs .
- Sulfamoyl vs. Sulfonyl : The sulfamoyl group (–SO2NH–) in the target compound enables hydrogen bonding with biological targets, unlike the sulfonyl group (–SO2–) in , which may limit such interactions.
Pharmacological and Physicochemical Properties
- Anticancer Potential: The structural similarity to SAG () suggests possible Smoothened receptor modulation. The chloro and methoxy groups may enhance DNA intercalation or topoisomerase inhibition, as seen in other thiophene derivatives .
- Antimicrobial Activity : Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial effects, but the target compound’s sulfamoyl group may broaden activity against Gram-negative pathogens via enhanced membrane penetration.
- Physicochemical Metrics: logP: Estimated ~3.5 (higher than ’s 497.02 Da analog due to ethyl group). Stability: The methoxy group may reduce metabolic degradation compared to hydroxylated analogs.
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : Tools like SHELX () and WinGX () are critical for resolving structures. The target compound’s methoxy and ethyl groups likely influence packing via van der Waals interactions, while the sulfamoyl group participates in hydrogen-bonding networks .
- Hydrogen-Bonding Patterns : Graph set analysis () would reveal motifs such as R₂²(8) (common for sulfonamides), impacting solubility and crystal morphology.
Q & A
Q. What synthetic strategies are effective for preparing N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide?
A stepwise approach is recommended:
- Sulfamoylation : Activate the sulfonamide group using SOCl₂ in dry dichloromethane with triethylamine as a base (similar to procedures in ).
- Coupling : React the intermediate with the thiophene-carboxamide core under inert conditions.
- Purification : Use recrystallization (e.g., DMSO:H₂O mixtures) or reverse-phase HPLC for high-purity isolation ( ). Key characterization includes NMR and HRMS to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Assign proton environments (e.g., methoxy, chlorophenyl) and confirm substitution patterns ( ).
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) ( ).
- HRMS : Verify molecular weight and fragmentation patterns ( ). Cross-reference with synthetic intermediates and literature data for validation .
Q. How should solubility and stability be assessed for this compound in biological assays?
- Solubility : Test in DMSO, dichloromethane, and phosphate buffers (pH 4–8) using gravimetric or UV-Vis methods ( ).
- Stability : Conduct accelerated degradation studies (40–60°C, 1–7 days) with HPLC monitoring to detect decomposition products ( ). Adjust storage conditions (e.g., desiccated, -20°C) based on results .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfamoylation step?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, reagent stoichiometry, solvent polarity) to identify optimal conditions ( ).
- Flow Chemistry : Implement continuous-flow setups for precise control of reaction kinetics and reduced side-product formation ( ).
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance sulfamoyl group activation .
Q. What methodologies support structure-activity relationship (SAR) studies for derivatives of this compound?
- Substituent Variation : Modify the 4-ethylphenyl (e.g., replace with fluorophenyl) or methoxyphenyl groups (e.g., introduce electron-withdrawing substituents) ( ).
- Biological Evaluation : Use standardized antimicrobial assays (e.g., MIC determination via broth microdilution) to correlate structural changes with activity ( ).
- Computational Docking : Model interactions with target enzymes (e.g., dihydrofolate reductase) to guide rational design .
Q. How can contradictions in reported biological activities of similar thiophene derivatives be resolved?
- Purity Reassessment : Confirm compound integrity via HPLC and elemental analysis ( ).
- Comparative Bioassays : Test analogs under identical conditions (e.g., cell line, incubation time) to isolate substituent effects ( ).
- Meta-Analysis : Review substituent electronic effects (e.g., Hammett constants) to explain activity trends ( ) .
Q. What experimental approaches elucidate the role of the sulfamoyl group in mechanism of action?
- Analog Synthesis : Prepare derivatives lacking the sulfamoyl group or replacing it with carbamate/urea moieties ( ).
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) to assess binding affinity ( ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
